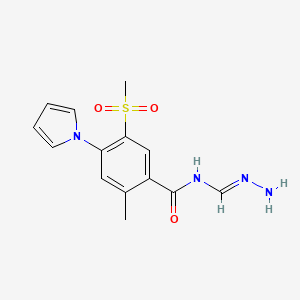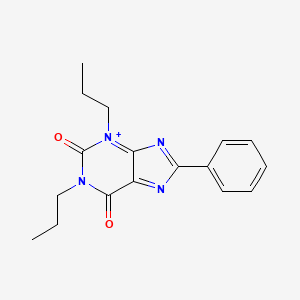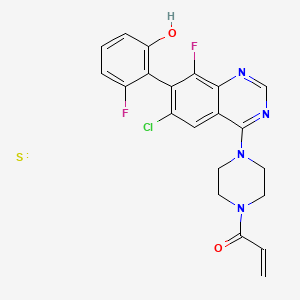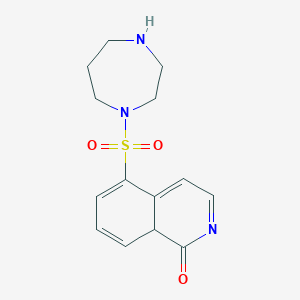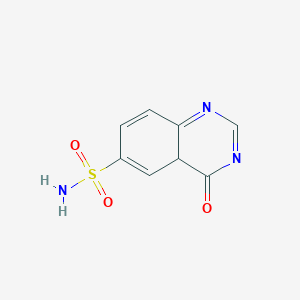![molecular formula C24H33ClN2O B12353494 N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride CAS No. 2306825-91-0](/img/structure/B12353494.png)
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound is structurally related to fentanyl, a well-known opioid, and exhibits similar pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Substitution Reactions: Various substitution reactions are carried out to introduce the phenyl and butanamide groups onto the piperidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce different substituents, potentially leading to new analogs with varied effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions are typically different analogs of the original compound, each with unique pharmacological profiles.
Applications De Recherche Scientifique
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the synthesis of new fentanyl analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new analgesic drugs and in forensic toxicology for the detection of fentanyl analogs
Mécanisme D'action
The compound exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, it activates a series of intracellular signaling pathways that result in analgesia. The activation of the μ-opioid receptor inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic effects.
4-fluoroisobutyrfentanyl: A fluorinated analog with similar pharmacological properties.
N-(1-phenethyl-4-piperidinyl)propionanilide: Another fentanyl analog with a different substitution pattern.
Uniqueness
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high potency and specific receptor binding profile make it a valuable compound for both medical and research applications.
Propriétés
Numéro CAS |
2306825-91-0 |
|---|---|
Formule moléculaire |
C24H33ClN2O |
Poids moléculaire |
401.0 g/mol |
Nom IUPAC |
N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-3-10-24(27)26(22-13-8-5-9-14-22)23-15-17-25(18-16-23)20(2)19-21-11-6-4-7-12-21;/h4-9,11-14,20,23H,3,10,15-19H2,1-2H3;1H |
Clé InChI |
ZYPOIFLHINKCRG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)
![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)
![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353476.png)
